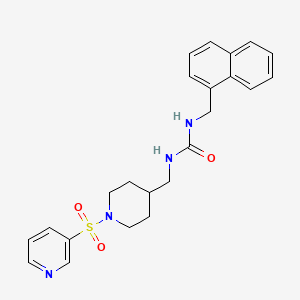

(E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with simpler molecules and build up to the more complex target molecule through a series of chemical transformations. For example, the synthesis of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was achieved and characterized by various spectroscopic methods, including FT-IR, NMR, and ESI-MS, as well as single-crystal X-ray diffraction . This suggests that similar synthetic strategies could potentially be applied to the synthesis of the compound , with careful consideration of the specific functional groups and the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques such as X-ray diffraction, which provides a three-dimensional view of the molecule, allowing for the determination of bond lengths, angles, and overall molecular conformation. Additionally, computational methods like Density Functional Theory (DFT) can be used to optimize molecular structures and predict vibrational frequencies, which can be compared with experimental data to confirm structural hypotheses .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their molecular structure and the presence of certain functional groups. For instance, the presence of a hydrazide moiety suggests potential reactivity in condensation reactions or as a ligand in coordination chemistry. The related compound mentioned earlier exhibits high reactivity, which could be due to the planarity of the CH3 groups linked to the nitrogen atom, as suggested by the high energy values of certain electronic transitions . This information can be used to hypothesize about the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and antioxidant activity, can be significant in determining their potential applications. For example, the related compound (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide showed high solvation energy values in solution, indicating good solubility, and in vitro studies revealed antidiabetic and antioxidant activities . Another related compound demonstrated antioxidant ability higher than a standard control in a Ferric reducing antioxidant power assay . These findings suggest that the compound of interest may also possess similar properties, which could be explored in future studies.

Aplicaciones Científicas De Investigación

Molecular Docking and Spectroscopic Studies

A study by Karrouchi et al. (2021) explored the synthesis and characterization of hydrazonoic compounds, focusing on their spectroscopic properties and molecular docking potential. Such studies suggest applications in designing molecules with targeted biological activities, including potential anti-diabetic agents, based on their interaction with proteins and other biomolecules. The analysis demonstrates the compound's stability in solution and its low reactivity, which might be useful in developing pharmacologically active molecules (Karrouchi et al., 2021).

Nonlinear Optical Properties

Research on hydrazones, including those similar to the mentioned compound, has shown significant nonlinear optical properties. These findings, presented by Naseema et al. (2010), indicate potential applications in optical device technologies such as optical limiters and switches. This suggests that compounds with similar structural features might be explored for their optical properties, contributing to advancements in photonic and optoelectronic devices (Naseema et al., 2010).

Quantum Chemical Studies

Al-Amiery et al. (2016) synthesized new coumarins and conducted quantum chemical studies to understand their molecular properties. Such research provides insights into the electronic structure and reactivity of similar compounds, which could inform their use in chemical synthesis, material science, and as potential bioactive molecules (Al-Amiery et al., 2016).

Supramolecular Structures and Thermal Stability

The study of dioxomolybdenum(VI) complexes by Alghool and Slebodnick (2014) highlights the importance of supramolecular interactions and thermal stability in designing compounds for catalytic and material applications. This research could guide the development of similar compounds for use in catalysis and the design of materials with specific thermal properties (Alghool & Slebodnick, 2014).

Synthesis and Antitumor Activity

Compounds with hydrazide-hydrazone moieties have been synthesized and evaluated for their antitumor activities, as demonstrated by Sami et al. (1995). Their research into different substitution patterns on the anthracene nucleus and the resulting biological activities indicates the potential of similar compounds in medicinal chemistry, particularly in the development of novel anticancer drugs (Sami et al., 1995).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide involves the condensation of 2,6-dioxopurine-3-carboxylic acid with m-toluidine, followed by the reaction of the resulting product with 4-methylbenzaldehyde and acetic hydrazide.", "Starting Materials": [ "2,6-dioxopurine-3-carboxylic acid", "m-toluidine", "4-methylbenzaldehyde", "acetic hydrazide" ], "Reaction": [ "Step 1: Condensation of 2,6-dioxopurine-3-carboxylic acid with m-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form (E)-8-(m-tolylamino)-2,3-dihydro-1H-purin-6,7-dione.", "Step 2: Reaction of (E)-8-(m-tolylamino)-2,3-dihydro-1H-purin-6,7-dione with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to form (E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide.", "Step 3: Reaction of (E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide with acetic anhydride in the presence of a base such as triethylamine (TEA) and a solvent such as dichloromethane (DCM) to form the final product." ] } | |

Número CAS |

887200-08-0 |

Nombre del producto |

(E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide |

Fórmula molecular |

C24H25N7O3 |

Peso molecular |

459.51 |

Nombre IUPAC |

2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C24H25N7O3/c1-15-8-10-17(11-9-15)13-25-28-19(32)14-31-20-21(29(3)24(34)30(4)22(20)33)27-23(31)26-18-7-5-6-16(2)12-18/h5-13H,14H2,1-4H3,(H,26,27)(H,28,32)/b25-13+ |

Clave InChI |

XBGOOOVADDWLLW-DHRITJCHSA-N |

SMILES |

CC1=CC=C(C=C1)C=NNC(=O)CN2C3=C(N=C2NC4=CC=CC(=C4)C)N(C(=O)N(C3=O)C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2520123.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)

![2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2520140.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)